

Physical and chemical properties of 1-acetyl-4-iodo-1H-pyrazole

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Compound of Interest

Compound Name: 1-acetyl-4-iodo-1H-pyrazole

Cat. No.: B1315964

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An In-depth Technical Guide to 1-acetyl-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of **1-acetyl-4-iodo-1H-pyrazole**. It is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug discovery, highlighting the compound's role as a versatile intermediate.

Core Physical and Chemical Properties

1-acetyl-4-iodo-1H-pyrazole is a halogenated heterocyclic compound. The presence of the iodo group at the 4-position makes it a key building block for introducing the pyrazole scaffold into more complex molecules via cross-coupling reactions.[\[1\]](#)

| Property | Value |
|-------------------|--|
| CAS Number | 98027-52-2 |
| Molecular Formula | C5H5IN2O |
| Molecular Weight | 236.01 g/mol |
| Exact Mass | 235.94466 u |
| Boiling Point | 293.594 °C at 760 mmHg |
| Density | 2.074 g/cm ³ |
| Refractive Index | 1.687 |
| XLogP3 | 1.1 |
| InChI | InChI=1S/C5H5IN2O/c1-4(9)8-3-5(6)2-7-8/h2-3H,1H3 |
| SMILES | CC(=O)N1C=C(I)C=N1 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **1-acetyl-4-iodo-1H-pyrazole**. While comprehensive spectral data is available from various suppliers, a summary of expected characteristics is provided below.[2]

| Spectroscopy | Description |
|---------------------|--|
| ¹ H NMR | The proton NMR spectrum is expected to show distinct signals for the acetyl protons (a singlet around 2.7 ppm) and the two protons on the pyrazole ring. The protons at the C3 and C5 positions will appear as singlets in the aromatic region, with their chemical shifts influenced by the acetyl and iodo substituents. [2] |
| ¹³ C NMR | The carbon NMR spectrum will display signals for the acetyl methyl and carbonyl carbons, as well as three distinct signals for the pyrazole ring carbons. The carbon atom bonded to the iodine (C4) will show a characteristic downfield shift. |
| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the pyrazole ring. [3] [4] |
| IR | The infrared spectrum will feature a prominent absorption band for the carbonyl (C=O) stretching of the acetyl group, typically in the range of 1700-1750 cm ⁻¹ . Other bands will correspond to C-H, C-N, and C=C stretching and bending vibrations of the pyrazole ring. |

Synthesis and Experimental Protocols

A selective and efficient method for the synthesis of 1-acyl-4-iodo-1H-pyrazoles has been developed, which involves the dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.[\[1\]](#)

Experimental Protocol: Synthesis of 1-acyl-4-iodo-1H-pyrazoles[1]

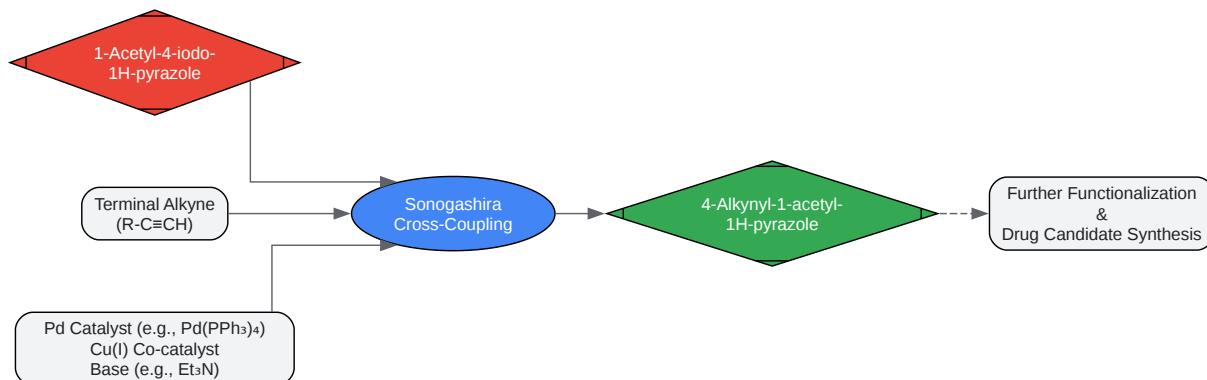
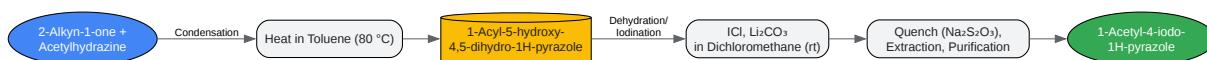
This protocol is based on the method described by Waldo, Mehta, and Larock.[1]

Step 1: Synthesis of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles

- A mixture of the corresponding 2-alkyn-1-one (1 equivalent) and acetylhydrazine (1.1 equivalents) is heated in toluene at 80 °C.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure to yield the crude 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole, which can be used in the next step without further purification.

Step 2: Dehydration and Iodination

- The crude 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (1 equivalent) is dissolved in dichloromethane.
- Lithium carbonate (Li_2CO_3 , 2 equivalents) is added to the solution.
- Iodine monochloride (ICl , 3 equivalents) is added, and the mixture is stirred at room temperature. Li_2CO_3 is crucial for neutralizing the HCl formed during the reaction.[1]
- The reaction is monitored by TLC until the starting material is consumed.
- The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) and extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO_4), filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the pure 1-acyl-4-iodo-1H-pyrazole.



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